4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine 4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16690903
InChI: InChI=1S/C9H14N2S2/c1-5-7(12-2)4-6(10)9(13-3)8(5)11/h4H,10-11H2,1-3H3
SMILES:
Molecular Formula: C9H14N2S2
Molecular Weight: 214.4 g/mol

4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine

CAS No.:

Cat. No.: VC16690903

Molecular Formula: C9H14N2S2

Molecular Weight: 214.4 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine -

Specification

Molecular Formula C9H14N2S2
Molecular Weight 214.4 g/mol
IUPAC Name 4-methyl-2,5-bis(methylsulfanyl)benzene-1,3-diamine
Standard InChI InChI=1S/C9H14N2S2/c1-5-7(12-2)4-6(10)9(13-3)8(5)11/h4H,10-11H2,1-3H3
Standard InChI Key IJRJFVZOWAYKBV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C(=C1N)SC)N)SC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene core with amino groups at the 1,3-positions and methylthio groups at the 2,5-positions, alongside a methyl group at the 4-position (Figure 1). This arrangement creates a sterically hindered environment that influences its reactivity. The methylthio groups act as electron donors, stabilizing charge distribution during redox processes, while the amino groups serve as nucleophilic sites for electrophilic substitution reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₄N₂S₂
Molecular Weight214.35 g/mol
Boiling Point318.1 ± 42.0 °C (pred.)
Density1.23 ± 0.1 g/cm³ (pred.)
pKa3.18 ± 0.10 (pred.)

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, analogs such as p-phenylenediamine derivatives exhibit characteristic N–H stretching vibrations at 3300–3500 cm⁻¹ and C–S stretches near 600–700 cm⁻¹ . The methylthio groups likely produce distinct methyl proton signals at δ 2.1–2.5 ppm in ¹H NMR .

Synthesis and Production Pathways

Established Methods

Although detailed synthetic protocols are proprietary, general approaches for analogous aromatic diamines involve:

  • Nitro Reduction: Hydrogenation of nitro precursors (e.g., 4-methyl-2,5-bis(methylthio)nitrobenzene) using catalysts like palladium on carbon .

  • Thioether Formation: Introducing methylthio groups via nucleophilic aromatic substitution of halides with methylthiolate ions.

  • Protection/Deprotection Strategies: Sequential protection of amino groups during methylthio incorporation to prevent unwanted side reactions.

Challenges: Steric hindrance from the 4-methyl group complicates regioselective substitutions, necessitating optimized reaction conditions (e.g., elevated temperatures, polar aprotic solvents).

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water due to its hydrophobic methylthio and methyl groups but dissolves in organic solvents like dichloromethane and dimethylformamide . It is sensitive to oxidative degradation, particularly at the amino groups, which can form quinone-like structures upon exposure to air.

Acid-Base Behavior

With a predicted pKa of 3.18, the amino groups protonate under acidic conditions, enhancing solubility in aqueous acids. Deprotonation at higher pH facilitates participation in condensation reactions .

Chemical Reactivity and Applications

Polymer Science

The amino groups enable condensation polymerization with diacyl chlorides, forming polyamides or polyurethanes. For example, reaction with terephthaloyl chloride yields thermally stable polymers akin to Kevlar .

Table 2: Potential Monomers for Polymerization

MonomerReaction ProductApplication
Terephthaloyl chlorideAramid-like polymerHigh-strength fibers
PhosgenePolyurethaneElastomers, coatings

Electrochemical Applications

Methylthio groups stabilize radical cations during oxidation, as demonstrated in bithiophene analogs . This property suggests utility in redox capacitors or lithium-ion batteries, though direct studies on this compound are needed.

Future Research Directions

  • Synthetic Optimization: Develop catalytic systems for regioselective functionalization.

  • Biological Profiling: Validate anticancer mechanisms via in vitro assays.

  • Environmental Monitoring: Screen wastewater for PMOC behavior using LC-HRMS .

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